molecular formula C11H18N2 B2602848 N-(2-aminoethyl)-N-benzyl-N-ethylamine CAS No. 29950-34-3

N-(2-aminoethyl)-N-benzyl-N-ethylamine

Cat. No.: B2602848
CAS No.: 29950-34-3
M. Wt: 178.279
InChI Key: CMMJQXIVCKIUMN-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-benzyl-N-ethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzyl group

Scientific Research Applications

N-(2-aminoethyl)-N-benzyl-N-ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Safety and Hazards

“N-(2-Aminoethyl)acetamide” causes severe skin burns and eye damage. It may cause respiratory irritation .

Future Directions

A peptide nucleic acid (PNA) is a synthetic analogue of DNA. In PNA, the sugar-phosphate backbone of DNA is replaced by a peptide backbone consisting of N-(2-aminoethyl)glycine units. This could have implications for future research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-benzyl-N-ethylamine typically involves the reaction of benzyl chloride with N-ethyl-ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-benzyl-N-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides (e.g., methyl iodide) and acyl halides (e.g., acetyl chloride) are common reagents for substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: This compound is similar in structure but contains a trimethoxysilane group, which imparts different chemical properties.

    N-(2-aminoethyl)-1-aziridineethanamine: This compound has an aziridine ring, which makes it more reactive and suitable for different applications.

Uniqueness

N-(2-aminoethyl)-N-benzyl-N-ethylamine is unique due to its combination of an aminoethyl chain and a benzyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it versatile for use in various chemical reactions and applications.

Properties

IUPAC Name

N'-benzyl-N'-ethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-2-13(9-8-12)10-11-6-4-3-5-7-11/h3-7H,2,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMJQXIVCKIUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29950-34-3
Record name (2-aminoethyl)(benzyl)ethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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